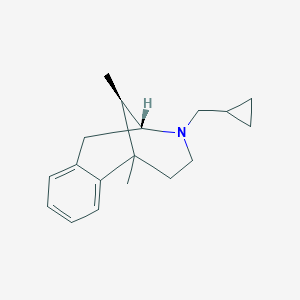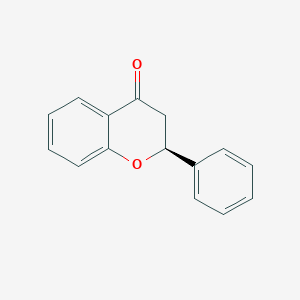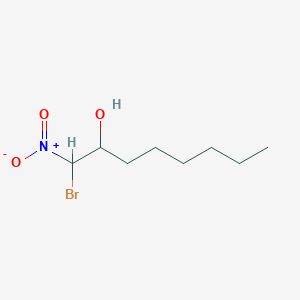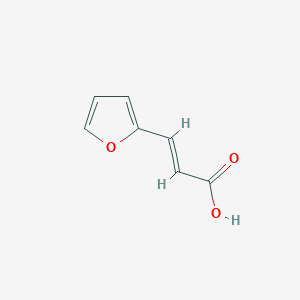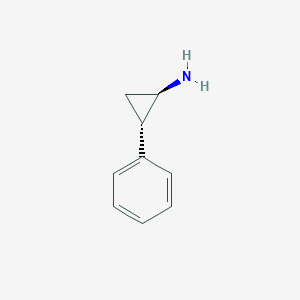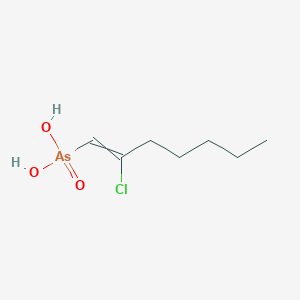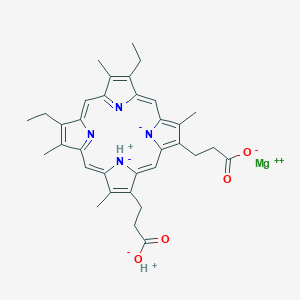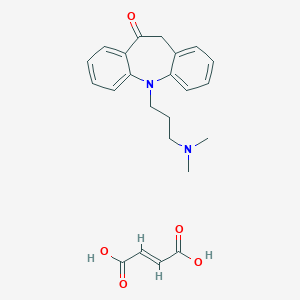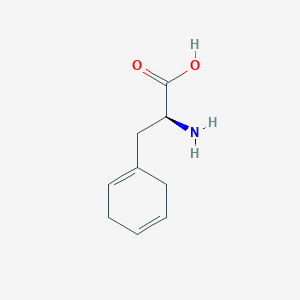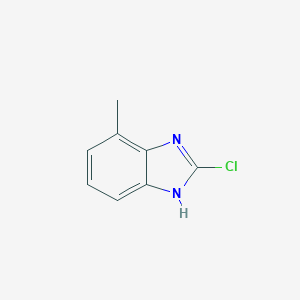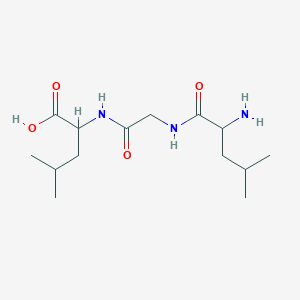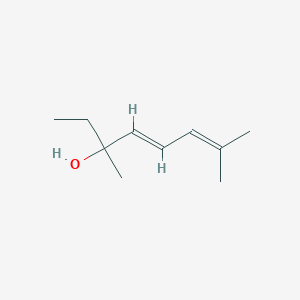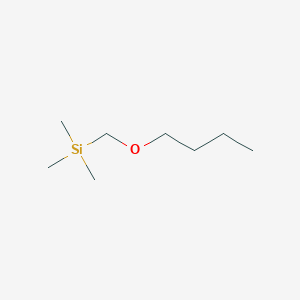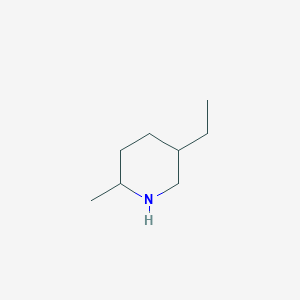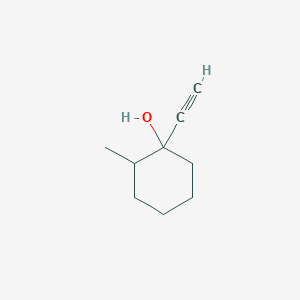
1-ethynyl-2-methylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-Ethynyl-1-cyclohexanol can be synthesized from cyclohexanone by reacting it with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the formation of a carbon-carbon triple bond, which is a key feature of the compound.
Industrial Production Methods
While specific industrial production methods for 1-ethynyl-1-cyclohexanol are not widely documented, the synthesis typically involves standard organic synthesis techniques such as the use of strong bases and controlled reaction conditions to ensure the formation of the desired product.
化学反应分析
Types of Reactions
1-Ethynyl-1-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: 1-ethynylcyclohexane or 1-ethenylcyclohexanol.
Substitution: 1-chloro-1-ethynylcyclohexane.
科学研究应用
1-Ethynyl-1-cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including sedative and anticonvulsant effects.
Medicine: Studied as a precursor to tranquilizers such as ethinamate.
Industry: Utilized in the production of polymers and as a catalyst inhibitor in silicone release coatings.
作用机制
The mechanism of action of 1-ethynyl-1-cyclohexanol involves its interaction with various molecular targets. As a precursor to ethinamate, it exerts sedative and muscle relaxant effects by modulating the activity of neurotransmitter receptors in the central nervous system . The compound’s ability to inhibit certain enzymes also contributes to its biological activity.
相似化合物的比较
Similar Compounds
- 1-Ethynylcyclopentanol
- 2-Methyl-3-butyn-2-ol
- 2-Phenyl-3-butyn-2-ol
Uniqueness
1-Ethynyl-1-cyclohexanol is unique due to its specific structure, which includes a cyclohexane ring with an ethynyl group and a hydroxyl group
属性
CAS 编号 |
15564-30-4 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC 名称 |
1-ethynyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3 |
InChI 键 |
PMCQAVDMFZFUEH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1(C#C)O |
规范 SMILES |
CC1CCCCC1(C#C)O |
Key on ui other cas no. |
15564-30-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


